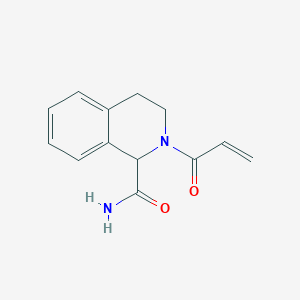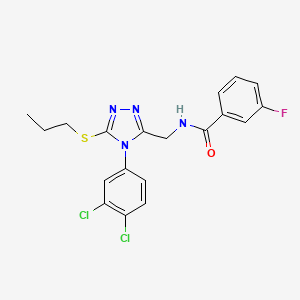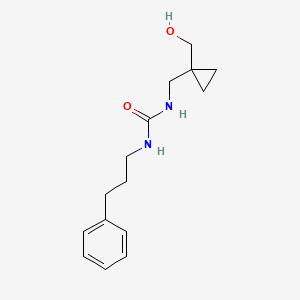
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide , also known by its chemical formula C₁₃H₁₄N₂O₂ , belongs to the class of isoquinoline-2(1H)-carboxamides . These compounds have garnered interest due to their diverse biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, and anti-depressant properties . In this analysis, we’ll explore its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety considerations, and potential future directions.
Synthesis Analysis
- Formation of the Isoquinoline Ring : Starting from appropriate precursors, the isoquinoline ring is formed. Various synthetic routes exist, including cyclization reactions or condensation of suitable building blocks .
- Enoylation : The enoyl group (2-propenoyl) is introduced at the C-2 position of the isoquinoline ring. This can be achieved through various methods, such as acylation or enolate chemistry .
- Carboxamidation : The carboxamide group is introduced at the C-1 position of the isoquinoline ring. This step typically involves coupling an amine with an acid chloride or anhydride .
Molecular Structure Analysis
Chemical Reactions Analysis
- Oxidation : The generated dihydroisoquinolines and tetrahydroisoquinolines can be oxidized to their corresponding isoquinoline analogs .
Physical and Chemical Properties
Eigenschaften
IUPAC Name |
2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-11(16)15-8-7-9-5-3-4-6-10(9)12(15)13(14)17/h2-6,12H,1,7-8H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUNXZFJHKLTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2579501.png)
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2579508.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)
![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)
![[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)
